molecular formula C14H10Cl2O3 B2948442 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid CAS No. 149288-47-1

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid

Cat. No.: B2948442
CAS No.: 149288-47-1
M. Wt: 297.13
InChI Key: SFELUKIAJDZQSF-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is a derivative of benzoic acid and contains a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with potassium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various chemical products, including herbicides and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In plants, it acts as a herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but different functional groups.

    4-(2,4-Dichlorophenoxy)butyric acid: Another herbicide with a similar structure but different chain length.

Uniqueness

4-[(2,4-Dichlorophenoxy)methyl]benzoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFELUKIAJDZQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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